An In-depth Technical Guide to the Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-5-Nitro-6-Chlorophenol, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-methyl-5-nitrophenol, followed by its regioselective chlorination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the final product is presented below for reference.
Table 1: Physicochemical Data of 2-Methyl-5-nitrophenol
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2][3][4] |
| Molecular Weight | 153.14 g/mol | [2][3][4] |
| Appearance | Yellowish solid | [2] |
| Melting Point | 462.92 K (189.77 °C) | [3] |
| Boiling Point | 623.68 K (350.53 °C) | [3] |
| LogP | 1.609 | [3] |
Table 2: Physicochemical Data of 2-Methyl-5-Nitro-6-Chlorophenol
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [5][6][7] |
| Molecular Weight | 187.58 g/mol | [5][6][7] |
| Appearance | Yellow solid / Off-white to light yellow crystalline powder | [1][] |
| Melting Point | 72-74 °C / 70-76 °C | [1][5] |
| Boiling Point | 306.0 ± 42.0 °C at 760 mmHg | [5][6] |
| Density | 1.5 ± 0.1 g/cm³ | [5][6] |
| LogP | 2.73 | [5] |
Synthesis Pathway
The proposed synthesis of 2-Methyl-5-Nitro-6-Chlorophenol involves two primary experimental stages:
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Diazotization and Hydrolysis: Synthesis of 2-methyl-5-nitrophenol from 2-methyl-5-nitroaniline.
-
Regioselective Chlorination: Introduction of a chlorine atom at the C6 position of 2-methyl-5-nitrophenol.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitrophenol
This protocol is adapted from established procedures for the synthesis of nitrophenols via diazotization of nitroanilines.[9][10]
Materials:
-
2-methyl-5-nitroaniline (40 g)
-
10% Sulphuric acid (600 ml)
-
Sodium nitrite, solid (18 g)
-
Water (800 ml)
-
Concentrated sulphuric acid (400 ml)
-
Starch-iodide paper
Procedure:
-
Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulphuric acid in a suitable reaction vessel.
-
Cool the solution to 0°C, at which point the corresponding salt will precipitate.
-
While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.
-
Monitor the progress of the diazotization reaction using starch-iodide paper. The reaction is complete when a positive test (blue-black color) is observed.
-
In a separate flask equipped for vigorous reflux, prepare a solution of 800 ml of water and 400 ml of concentrated sulphuric acid.
-
Add the freshly prepared diazonium salt solution at once to the vigorously refluxing sulphuric acid solution.
-
Continue to reflux the mixture until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to ambient temperature. A solid precipitate of crude 2-methyl-5-nitrophenol will form.
-
Collect the crude product by filtration and dry thoroughly. The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol
This protocol is based on the general methodology for the regioselective chlorination of nitrophenols using gaseous chlorine in the presence of an amine catalyst.[11] The hydroxyl and methyl groups of 2-methyl-5-nitrophenol are ortho, para-directing, while the nitro group is meta-directing. The C6 position is ortho to both the hydroxyl and methyl groups and meta to the nitro group, making it the most favorable site for electrophilic substitution.
Materials:
-
2-methyl-5-nitrophenol (0.250 mol)
-
Diisopropylamine (or another suitable secondary/tertiary amine)
-
Gaseous chlorine (Cl₂)
-
Inert gas (e.g., Nitrogen) for dilution (optional)
Procedure:
-
Charge a glass reaction flask, equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer, with 0.250 mol of 2-methyl-5-nitrophenol.
-
Add a catalytic amount of diisopropylamine (e.g., 1% by weight relative to the nitrophenol).
-
Heat the mixture under constant stirring to a temperature sufficient to maintain a liquid state (e.g., 75-120°C). The optimal temperature should be determined experimentally.
-
Introduce gaseous chlorine via the gas inlet tube at a controlled flow rate. The chlorine can be diluted with an inert gas like nitrogen if required.
-
Maintain the reaction temperature throughout the chlorination process. The reaction is exothermic and may require external cooling.
-
The progress of the reaction can be monitored by withdrawing samples periodically and analyzing them by techniques such as HPLC or NMR.
-
Upon completion of the reaction (typically after the introduction of approximately one molar equivalent of chlorine), stop the chlorine flow and cool the reaction mixture.
-
The crude product, 2-Methyl-5-Nitro-6-Chlorophenol, can be purified from any unreacted starting material or isomeric byproducts by recrystallization or column chromatography.
Data Presentation
Table 3: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield |
| 1 | 2-Methyl-5-nitroaniline | H₂SO₄, NaNO₂ | 2-Methyl-5-nitrophenol | High |
| 2 | 2-Methyl-5-nitrophenol | Cl₂, Amine Catalyst | 2-Methyl-5-Nitro-6-Chlorophenol | Moderate to High |
Note: Yields are dependent on specific reaction conditions and purification methods and should be optimized.
Concluding Remarks
The described synthetic route offers a robust and logical pathway for the laboratory-scale synthesis of 2-Methyl-5-Nitro-6-Chlorophenol. The initial synthesis of the 2-methyl-5-nitrophenol precursor is a well-established reaction. The subsequent chlorination step, guided by principles of electrophilic aromatic substitution and the use of amine catalysts for enhanced regioselectivity, provides a targeted approach to the desired final product. Researchers should perform appropriate safety assessments and optimization studies for all experimental procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. 2-Methyl-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methyl-5-nitro-6-chlorophenol | CAS#:39183-20-5 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. CAS 39183-20-5 | 2-Methyl-5-nitro-6-chlorophenol - Synblock [synblock.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]
- 11. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]
